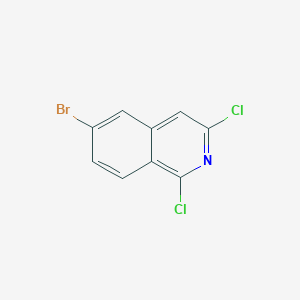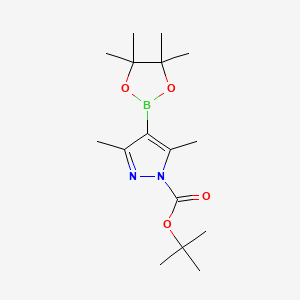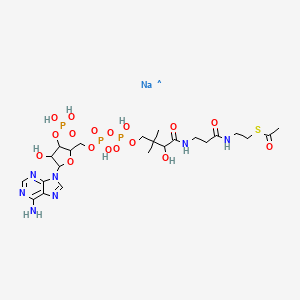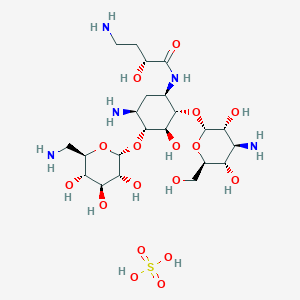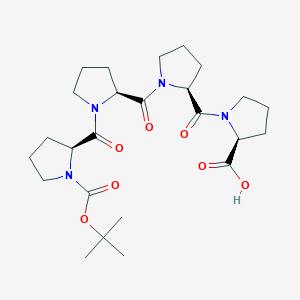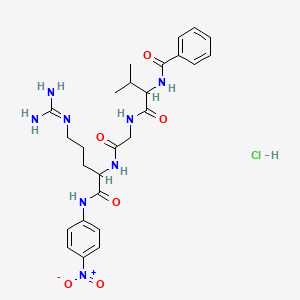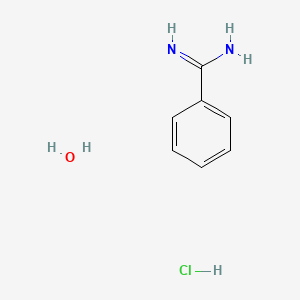
2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide" is not directly mentioned in the provided papers. However, the papers discuss related thiazole compounds, which can provide insights into the chemical behavior and properties that might be expected from the compound . Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure, which often exhibit significant biological activity and are of interest in the synthesis of pharmaceuticals .
Synthesis Analysis
The synthesis of related thiazole compounds involves the reaction of various precursors such as 2-hydroxy-benzaldehyde with 2-aminobenzothiazole , α-bromo-1-(4-hydroxyphenyl)-1-pentone with thiourea , and 2-aminothiazole with N',N'-dimethyl barbituric acid/barbituric acid and different aldehydes . These reactions are typically carried out under conditions that may include catalysts or specific solvents like aqueous ethanol. The synthesis methods aim to create compounds with potential biological activities, and the processes are optimized for better yields and greener chemistry .
Molecular Structure Analysis
The molecular structures of synthesized thiazole derivatives are characterized using various spectroscopic techniques and X-ray crystallography. For instance, the structure of a benzo[d]thiazol-2-ylamino compound was examined crystallographically and found to crystallize in the monoclinic space group with specific unit cell parameters . Similarly, the crystal structure of a 2-amino-4-(4-hydroxyphenyl)-5-propylthiazole derivative was determined, revealing non-coplanar ring systems and extensive intermolecular hydrogen bonding .
Chemical Reactions Analysis
The thiazole compounds synthesized in these studies are intermediates that can potentially undergo further chemical reactions. For example, Schiff bases can be reduced to form new compounds , and the presence of amino groups in the thiazole ring can facilitate further substitution reactions. The reactivity of these compounds is influenced by the presence of other functional groups, such as hydroxyl or methyl groups, which can participate in various chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in the crystal structures, can affect the solubility and melting points of these compounds . Spectroscopic studies, including FT-IR, NMR, and UV-visible techniques, provide information on the functional groups present and the electronic environment within the molecules . These properties are essential for understanding the behavior of the compounds in biological systems and their potential as pharmaceutical agents .
Scientific Research Applications
Oxidative Phase I Metabolism Studies
2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide has been studied for its oxidative metabolism in human liver microsomes. Denghel et al. (2019) explored its phase I metabolites using liquid-chromatography and mass spectrometry, finding metabolites with hydroxy or oxo groups. This research is significant for understanding the metabolic processing of such compounds in humans (Denghel, Leibold, & Göen, 2019).
Synthesis of Biologically Important Derivatives
Ingle et al. (2003) focused on synthesizing new 1,4‐Benzothiazines bearing a thiazole substituted aroyl moiety from 2-acyl-4-(2'-methyl/phenyl/nicotinyl-thiazol-4'-yl) phenols. This synthesis process is pivotal for developing biologically significant compounds, which could have various applications, including pharmaceuticals (Ingle, Bhingolikar, Bondge, & Mane, 2003).
Eco-friendly Synthesis Approaches
Facchinetti et al. (2015) reported an eco-friendly, solvent-free protocol for synthesizing 2-aminothiazoles, showcasing a sustainable approach to chemical synthesis. This method emphasizes the growing importance of environmental considerations in chemical manufacturing (Facchinetti, Avellar, Nery, Gomes, Vasconcelos, & de Souza, 2015).
Application in Corrosion Inhibition
Farahati et al. (2019) explored the use of thiazoles, including 4-(2-aminothiazole-4-yl) phenol, as corrosion inhibitors for copper. Their findings indicate significant potential for these compounds in protecting metals from corrosion, which is crucial in industrial settings (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Structural Characterization and Protonation Studies
Böck et al. (2021) conducted structural characterization of N,4-diheteroaryl 2-aminothiazoles, examining their protonation sites and hydrogen bonding patterns. Such studies are fundamental for understanding the chemical properties and potential applications of these compounds (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).
Biodegradation Studies
Ghosh and Rokade (2011) studied the biodegradation of a derivative of 2-(2-aminothiazol-4-yl) by Pseudomonas desmolyticum, highlighting its environmental impact and degradation pathways. Such studies are crucial in assessing the ecological footprint of chemical compounds (Ghosh & Rokade, 2011).
properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-4-(2-methylbutan-2-yl)phenol;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS.BrH/c1-4-14(2,3)9-5-6-12(17)10(7-9)11-8-18-13(15)16-11;/h5-8,17H,4H2,1-3H3,(H2,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZTWVJHTYXMAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)C2=CSC(=N2)N.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminothiazol-4-yl)-4-(tert-pentyl)phenol hydrobromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
